molecular formula C14H18N2O3S B2697652 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea CAS No. 2097865-70-6

1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea

Cat. No.: B2697652
CAS No.: 2097865-70-6
M. Wt: 294.37
InChI Key: KGINPWCMBGVFKQ-UHFFFAOYSA-N
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Description

1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and application .

Scientific Research Applications

1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The furan and thiophene rings play a crucial role in these interactions, as they can form stable complexes with metal ions or participate in electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea is unique due to the combination of furan and thiophene rings in its structure. This dual heterocyclic system allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to compounds with only one type of heterocycle .

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-8-6-15-14(17)16-10-11(12-4-2-7-19-12)13-5-3-9-20-13/h2-5,7,9,11H,6,8,10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGINPWCMBGVFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CC=CO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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